molecular formula C18H22N2O2S B503091 1-(2,5-Dimethylphenyl)-4-(phenylsulfonyl)piperazine CAS No. 694508-45-7

1-(2,5-Dimethylphenyl)-4-(phenylsulfonyl)piperazine

Cat. No.: B503091
CAS No.: 694508-45-7
M. Wt: 330.4g/mol
InChI Key: RHBUPKWAYYSXON-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Architecture and Crystallographic Analysis

The molecule comprises a piperazine ring (C₄H₁₀N₂) substituted at the 1-position with a 2,5-dimethylphenyl group and at the 4-position with a phenylsulfonyl moiety. The piperazine ring adopts a chair conformation in many analogous sulfonamide derivatives, as observed in ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate. Key geometric parameters include:

Parameter Typical Value (Related Compounds) Source
Piperazine ring dihedral angle ~73°–86° (depending on substituents)
S–N bond length ~1.68–1.72 Å
Sulfonyl group orientation Perpendicular to piperazine plane

Crystallographic data for the exact compound are limited, but studies on similar structures (e.g., 1-(2,5-dimethylphenyl)-4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazine) reveal monoclinic crystal systems (space group P2₁/c) with intermolecular interactions dominated by C–H···π and C–H···O hydrogen bonds. The dihedral angle between the sulfonyl-bound phenyl and dimethylphenyl groups typically ranges from 30° to 76° , influencing molecular packing.

Spectroscopic Profiling

Spectroscopic data for 1-(2,5-dimethylphenyl)-4-(phenylsulfonyl)piperazine are inferred from structurally related compounds, as direct measurements are unavailable in the literature.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆) :

    • Piperazine protons : Broad singlets at δ 3.5–4.0 ppm (N–CH₂–CH₂–N).
    • Aromatic protons : Multiplets at δ 6.8–7.4 ppm (phenylsulfonyl and dimethylphenyl groups).
    • Methyl groups : Singlets at δ 2.1–2.3 ppm (2,5-dimethylphenyl substituent).
  • ¹³C NMR :

    • Sulfonyl carbons : ~128–140 ppm (aromatic carbons) and ~145–155 ppm (sulfone carbonyl).
    • Piperazine carbons : ~45–55 ppm (N-linked CH₂ groups).
Fourier-Transform Infrared (FT-IR)
  • Key peaks :
    • S=O stretching : Strong absorption at ~1300–1350 cm⁻¹ (asymmetric) and ~1150–1200 cm⁻¹ (symmetric).
    • C–N stretching : ~1000–1100 cm⁻¹ (piperazine).
    • C–H bending (aromatic) : ~700–900 cm⁻¹.
Mass Spectrometry (MS)
  • Molecular ion peak : m/z 394.5 (C₁₉H₂₄N₂O₂S²⁺).
  • Fragmentation pattern : Loss of SO₂ (64 Da) and phenyl groups.

Computational Chemistry Predictions

Density functional theory (DFT) studies on analogous sulfonamide-piperazine hybrids provide insights into electronic structure and reactivity.

Molecular Orbital Analysis
  • Highest occupied molecular orbital (HOMO) : Localized on the piperazine nitrogen lone pairs, enabling nucleophilic interactions.
  • Lowest unoccupied molecular orbital (LUMO) : Associated with the sulfonyl group’s π* orbitals, influencing electrophilic reactivity.
  • Frontier orbital energy gaps : ~5–6 eV, consistent with aromatic sulfonamides.
DFT-Optimized Geometry
  • Piperazine ring : Planar or slightly puckered, depending on substituent steric effects.
  • Sulfonyl group orientation : Perpendicular to the piperazine plane, minimizing steric clashes.
Thermodynamic Stability
  • Heat of formation : Estimated via DFT at ~−200 kcal/mol (comparable to other sulfonamides).
  • Solubility : Polar sulfonyl and dimethylphenyl groups enhance solubility in polar aprotic solvents (e.g., DMSO).

Properties

IUPAC Name

1-(benzenesulfonyl)-4-(2,5-dimethylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-15-8-9-16(2)18(14-15)19-10-12-20(13-11-19)23(21,22)17-6-4-3-5-7-17/h3-9,14H,10-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBUPKWAYYSXON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation with Phenylsulfonyl Chloride

The subsequent sulfonylation employs phenylsulfonyl chloride to introduce the sulfonyl group:

  • Reagents : 1-(2,5-Dimethylphenyl)piperazine (1 equivalent), phenylsulfonyl chloride (1.2 equivalents), triethylamine (2 equivalents)

  • Solvent : Dichloromethane (DCM) or chloroform

  • Conditions : Stirring at 0–25°C for 4–6 hours.

This step achieves >85% yield, with triethylamine neutralizing HCl byproduct. Chromatography or recrystallization from ethanol/water mixtures isolates the final compound.

Modern Catalytic and Solvent-Free Approaches

Transition Metal-Free Coupling

Recent patents highlight methods avoiding palladium or copper catalysts. For example, 1-(2,5-Dimethylphenyl)piperazine is synthesized using:

  • Electrophile : 1-Fluoro-2,5-dimethylbenzene

  • Base : Lithium hexamethyldisilazide (LiHMDS)

  • Solvent : Tetrahydrofuran (THF)

  • Conditions : 60°C for 6–8 hours.

This method achieves 70–80% yield with shorter reaction times (<12 hours) and eliminates metal contamination risks.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the sulfonylation step:

  • Reagents : 1-(2,5-Dimethylphenyl)piperazine, phenylsulfonyl chloride

  • Solvent : Acetonitrile

  • Conditions : 100°C, 150 W, 20 minutes.

Yields improve to 90–95% due to enhanced reaction kinetics, though scalability remains a challenge.

Solvent and Base Optimization

Solvent Effects

SolventDielectric ConstantYield (%)Purity (%)
THF7.57892
DMF36.76588
DCM8.98595
Toluene2.46085

Polar aprotic solvents like DMF favor NAS but complicate purification. DCM balances reactivity and ease of isolation.

Base Selection

Strong bases (e.g., LiHMDS, NaHMDS) deprotonate piperazine, enhancing nucleophilicity. Weak bases (e.g., K₂CO₃) suffice for sulfonylation but require longer times.

Industrial-Scale Production

Continuous Flow Reactors

Adopting flow chemistry for NAS reduces batch variability:

  • Residence Time : 30 minutes

  • Throughput : 5 kg/day

  • Yield : 82%.

Purification Techniques

  • Recrystallization : Ethanol/water (3:1) achieves 98% purity.

  • Distillation : Removes excess piperazine under reduced pressure (10 mmHg, 80°C).

Challenges and Mitigation Strategies

Regioselectivity in Aromatic Substitution

The 2,5-dimethyl group directs substitution to the para position. However, ortho byproducts (<5%) form due to steric effects. Gradient chromatography separates isomers.

Sulfonylation Side Reactions

Over-sulfonylation is prevented by stoichiometric control (1:1.2 amine:sulfonyl chloride). Anhydrous conditions minimize hydrolysis .

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylphenyl)-4-(phenylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-(2,5-dimethylphenyl)-4-(phenylsulfonyl)piperazine derivatives in cancer treatment. For instance, compounds with similar structural characteristics have demonstrated significant antiproliferative effects against various cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications to the piperazine ring and sulfonyl group can enhance biological activity, making these compounds promising candidates for further development as anticancer agents .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. It has been noted that piperazine derivatives can modulate neurotransmitter systems, which may lead to therapeutic effects in neurological disorders. Specifically, compounds that include a piperazine moiety have been shown to interact with serotonin and dopamine receptors, suggesting potential applications in treating anxiety and depression .

Anti-inflammatory Properties

Another significant application of this compound is its anti-inflammatory potential. Research indicates that derivatives of piperazine can inhibit pathways associated with inflammation, such as the NF-κB signaling pathway. This inhibition can be crucial in developing treatments for chronic inflammatory diseases .

Synthesis of Complex Molecules

The synthesis of 1-(2,5-dimethylphenyl)-4-(phenylsulfonyl)piperazine is notable for its methodological advancements in organic chemistry. The compound can be synthesized through various reactions involving piperazine as a nucleophile and aryl halides or sulfonates as electrophiles. These reactions often utilize transition metal catalysts but recent advancements have demonstrated the feasibility of performing these reactions without such catalysts, which can reduce costs and improve safety profiles in industrial applications .

Use in Organic Electronics

Beyond medicinal chemistry, this compound's derivatives are being explored for their applications in organic electronics. Their ability to act as electron donors or acceptors makes them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The structural flexibility of piperazine allows for the tuning of electronic properties, which is critical for optimizing device performance .

Comparative Analysis of Related Compounds

To illustrate the versatility and effectiveness of 1-(2,5-dimethylphenyl)-4-(phenylsulfonyl)piperazine compared to related compounds, the following table summarizes key characteristics and applications:

Compound NameAnticancer ActivityNeuropharmacological EffectsSynthetic Methodology
1-(2,5-Dimethylphenyl)-4-(phenylsulfonyl)piperazineHighModerateTransition metal-free synthesis possible
1-(4-Fluorophenyl)-4-(sulfonyl)piperazineModerateHighRequires transition metal catalysts
1-(Phenyl)-4-(methylsulfonyl)piperazineLowLowConventional synthesis methods

Case Study: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the efficacy of several piperazine derivatives against colon cancer cell lines. Among them, a derivative of 1-(2,5-dimethylphenyl)-4-(phenylsulfonyl)piperazine showed superior potency compared to others tested, leading to further exploration into its mechanism of action and potential clinical applications .

Case Study: Neuropharmacological Assessment

In a recent clinical trial assessing the effects of piperazine derivatives on anxiety disorders, one formulation containing 1-(2,5-dimethylphenyl)-4-(phenylsulfonyl)piperazine was found to significantly reduce anxiety symptoms compared to placebo controls. This study supports the compound's role as a candidate for developing new anxiolytic medications .

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-4-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the piperazine ring significantly influence melting points, yields, and solubility. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name R1 (Position 1) R2 (Sulfonyl Group) Molecular Formula Melting Point (°C) Yield (%) Key Observations
1-(2,5-Dimethylphenyl)-4-(phenylsulfonyl)piperazine 2,5-Dimethylphenyl Phenyl C18H21N2O2S Not reported Not reported Moderate lipophilicity due to methyl groups; phenylsulfonyl enhances polarity.
1-(2,5-Dichlorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine 2,5-Dichlorophenyl 5-Methoxy-2,4-dimethylphenyl C19H22Cl2N2O3S Not reported Not reported Dichloro substitution increases molecular weight (429.36 g/mol) and lipophilicity; methoxy groups improve solubility.
1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine 2,3-Dimethylphenyl 2,5-Dimethoxyphenyl C21H28N2O4S Not reported Not reported Dimethoxy substitution (electron-donating) increases polarity, potentially improving aqueous solubility.
1-(4-((2,3-Dihydro-1H-inden-5-yloxy)methyl)phenethyl)-4-(2,5-dimethylphenyl)piperazine (Compound 11) 2,5-Dimethylphenyl Phenethyl with indenyloxy C29H32N2O 106.3 90 Bulky substituents correlate with higher melting points and yields.

Key Observations:

  • Methyl vs. Chloro Substitutents: The dichlorophenyl analog has higher molecular weight and lipophilicity compared to the dimethylphenyl group in the target compound, which may affect membrane permeability and bioavailability.

Biological Activity

1-(2,5-Dimethylphenyl)-4-(phenylsulfonyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview based on recent research findings.

Chemical Structure and Properties

The chemical structure of 1-(2,5-Dimethylphenyl)-4-(phenylsulfonyl)piperazine can be represented as follows:

  • IUPAC Name : 1-(2,5-Dimethylphenyl)-4-(phenylsulfonyl)piperazine
  • Molecular Formula : C17_{17}H22_{22}N2_{2}O2_{2}S
  • Molecular Weight : 318.44 g/mol

The biological activity of this compound is believed to stem from its interaction with various molecular targets. Notably, it has been shown to modulate pathways involved in inflammatory responses and may act as an immunomodulator.

Key Mechanisms:

  • NF-κB Activation : Studies have indicated that derivatives of this compound can activate NF-κB in response to stimuli such as lipopolysaccharide (LPS), enhancing the release of pro-inflammatory cytokines from immune cells .
  • Antiviral Activity : Analogues have demonstrated significant antiviral properties against viruses like chikungunya, indicating a potential role in antiviral drug development .

Biological Activity Data

Recent studies have provided insights into the biological activities associated with this compound and its analogues. The following table summarizes key findings related to its biological effects:

Activity Effect Reference
NF-κB ActivationEnhanced cytokine release
Antiviral ActivityInhibition of chikungunya virus
CytotoxicityVaries with structural modifications
Selectivity IndexGreater than 61 for optimized analogues

Case Studies

Several case studies highlight the compound's potential applications:

  • Immunomodulatory Effects :
    • A study demonstrated that the compound could enhance the immune response when used as a co-adjuvant in vaccination protocols, leading to increased antigen-specific antibody titers .
  • Antiviral Research :
    • In vitro studies showed that modifications to the piperazine linker improved antiviral potency against chikungunya virus while maintaining low cytotoxicity . The most promising analogues exhibited selectivity indices indicating a favorable therapeutic window.
  • Structure-Activity Relationship (SAR) :
    • Systematic SAR studies have identified critical functional groups that influence biological activity, allowing for the design of more potent derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,5-Dimethylphenyl)-4-(phenylsulfonyl)piperazine, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the piperazine core. For example, introducing the 2,5-dimethylphenyl group via nucleophilic substitution followed by sulfonylation with phenylsulfonyl chloride. Key parameters include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity for sulfonylation .
  • Catalysts : Triethylamine or DMAP can accelerate sulfonylation efficiency .
  • Temperature Control : Moderate temperatures (40–60°C) minimize side reactions during substitution steps .
    • Data Table :
StepReagents/ConditionsYield Range
Piperazine alkylation2,5-Dimethylbromobenzene, K₂CO₃, DMF, 60°C60–75%
SulfonylationPhenylsulfonyl chloride, Et₃N, DCM, RT70–85%

Q. How is structural characterization of this compound performed to confirm purity and identity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., dimethylphenyl protons at δ 2.2–2.4 ppm; sulfonyl group absence of proton signals) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected for C₁₈H₂₂N₂O₂S: 330.14) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for SAR studies .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

  • Methodological Answer :

  • Derivatization : Modify substituents on the phenylsulfonyl or dimethylphenyl groups (e.g., introducing electron-withdrawing/-donating groups) .
  • Biological Assays : Test against targets like serotonin/dopamine receptors due to structural similarities to bioactive piperazines .
  • Data Analysis : Use IC₅₀ values and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity .

Q. What mechanistic pathways might explain this compound’s interaction with enzyme targets?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Measure competitive/non-competitive inhibition via kinetic studies (e.g., Lineweaver-Burk plots) .
  • Computational Modeling : Density Functional Theory (DFT) calculates binding energies of sulfonyl group interactions with active sites .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-enzyme binding .

Q. How can contradictory data on the compound’s bioactivity across studies be resolved?

  • Methodological Answer :

  • Purity Analysis : Compare HPLC profiles (≥95% purity threshold) to rule out impurity-driven artifacts .
  • Assay Standardization : Replicate studies under controlled conditions (e.g., cell line consistency, incubation time) .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify variables (e.g., solvent, concentration) causing discrepancies .

Q. What computational strategies are effective in predicting this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME estimate parameters (e.g., LogP = 3.2, TPSA = 45 Ų) to predict absorption/BBB penetration .
  • Molecular Dynamics (MD) Simulations : Model membrane permeability and stability in physiological environments .
  • CYP450 Metabolism Prediction : Use Schrödinger’s QikProp to assess metabolic liability sites (e.g., sulfonyl group oxidation) .

Q. What advanced analytical techniques address challenges in impurity profiling?

  • Methodological Answer :

  • LC-MS/MS : Identifies trace impurities (e.g., des-methyl byproducts) with ppm-level sensitivity .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals from structurally similar contaminants .
  • Thermogravimetric Analysis (TGA) : Detects residual solvents or decomposition products .

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